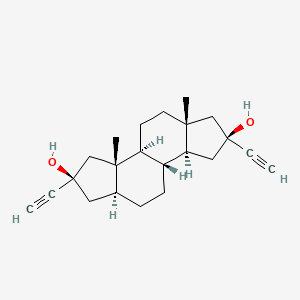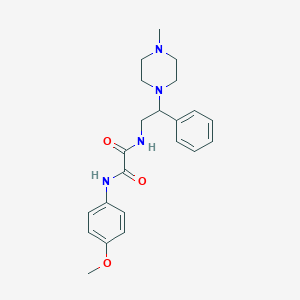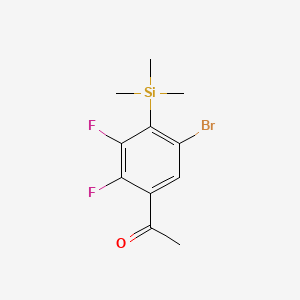
1-(5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)ethanone is an organic compound with a complex structure, featuring a bromine atom, two fluorine atoms, and a trimethylsilyl group attached to a phenyl ring
Preparation Methods
The synthesis of 1-(5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a difluorophenyl compound, followed by the introduction of a trimethylsilyl group. The final step involves the formation of the ethanone moiety through a Friedel-Crafts acylation reaction. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
1-(5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)ethanone exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific biological outcomes. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar compounds to 1-(5-Bromo-2,3-difluoro-4-(trimethylsilyl)phenyl)ethanone include other halogenated phenyl ethanones and trimethylsilyl-substituted compounds. Compared to these, this compound is unique due to the specific combination of bromine, fluorine, and trimethylsilyl groups, which confer distinct chemical reactivity and potential applications. Some similar compounds include:
- 1-(2,4,5-Trimethylphenyl)ethanone
- 1-(2,3-Difluorophenyl)ethanone
- 1-(4-Bromophenyl)ethanone
Properties
Molecular Formula |
C11H13BrF2OSi |
|---|---|
Molecular Weight |
307.21 g/mol |
IUPAC Name |
1-(5-bromo-2,3-difluoro-4-trimethylsilylphenyl)ethanone |
InChI |
InChI=1S/C11H13BrF2OSi/c1-6(15)7-5-8(12)11(16(2,3)4)10(14)9(7)13/h5H,1-4H3 |
InChI Key |
JGAJZIOOXQXGPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1F)F)[Si](C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


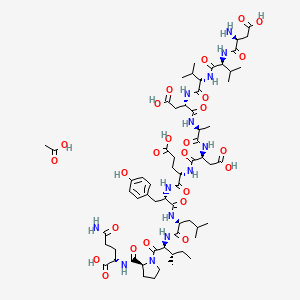
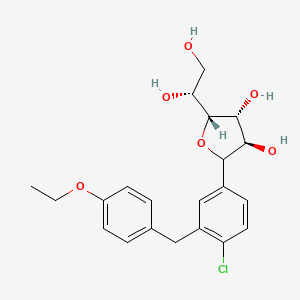
![Tetrazolo[1,5-a]pyridin-6-amine](/img/structure/B14761054.png)
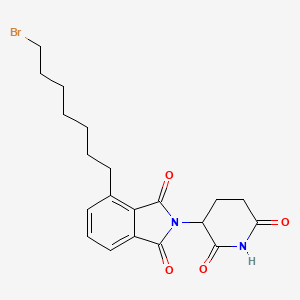
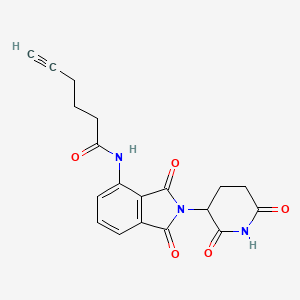

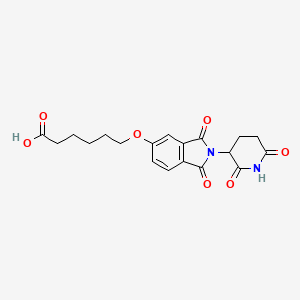
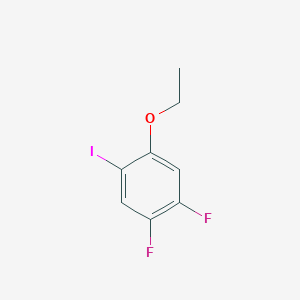
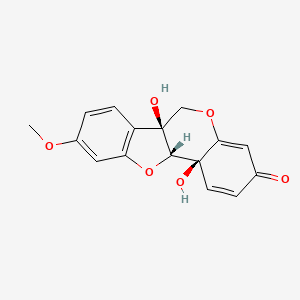
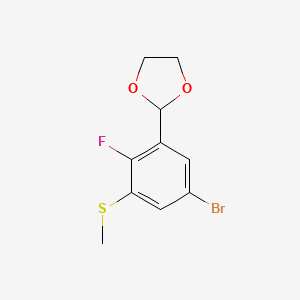

![5-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14761108.png)
